双(2-乙基己基)亚甲基琥珀酸酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds were synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the complex nature of bridged compound synthesis (Hermon & Tshuva, 2008). Similarly, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters highlighted a green chemistry approach to produce novel biobased furan polyesters (Jiang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, offering insights into its conformation and intermolecular interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions and properties of compounds like bis(2-ethylhexyl) methylenesuccinate can be complex and varied. The non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures without external catalysts indicates the potential for efficient synthetic routes under specific conditions (Narayan & Madras, 2017). The study of ethylene bis [(2-hydroxy-5,1,3-phenylene) bis methylene] tetraphosphonic acid showed its anticorrosive effect on carbon steel, demonstrating the application of such compounds in protecting metals (Sait et al., 2021).

科学研究应用

1. 工业应用

双(2-乙基己基)亚甲基琥珀酸酯及其衍生物在工业应用中得到广泛使用。例如,癸二酸的双(2-乙基己基)酯是一种合成润滑剂,用于航空航天、汽车和制造业。此酯在特定条件下由癸二酸合成,由于醇的摩尔过量较低且在没有外部催化剂的情况下反应时间较短,因此具有经济和环境优势 (Narayan & Madras, 2017)。

2. 环境和健康研究

邻苯二甲酸双(2-乙基己基)酯 (DEHP) 是衍生物,是 PVC 塑料中广泛使用的增塑剂,并且与生殖疾病有关。研究探索了其对体内卵母细胞的影响,表明 DEHP 可以降低小鼠卵母细胞的成熟和受精能力,导致氧化应激并导致 DNA 损伤 (Lu 等人,2019 年)。

3. 分析化学应用

在分析化学中,双(2-乙基己基)衍生物用于各种化合物的萃取和分光光度测定。例如,双[2-(5-氯-2-吡啶偶氮)-5-二乙氨基苯酚ato]钴(III)已被提议用于萃取硫酸化的和磺化的表面活性剂,显示出与标准方法的一致性,但程序更简单、更灵敏 (Taguchi 等人,1981 年)。

4. 生物修复

在生物修复领域,双(2-乙基己基)衍生物因其在环境污染物降解中的作用而受到研究。一个例子是在反胶束系统中使用来自红镰镰刀菌的漆酶来生物降解双酚 A,一种已知的内分泌干扰化学物质。该系统在疏水性苯酚的氧化降解中显示出高效率,表明其在环境清理应用中的潜力 (Chhaya & Gupte, 2013)。

5. 检测和监测

在环境和食品分析中,灵敏地检测和监测邻苯二甲酸双(2-乙基己基)酯至关重要。为此,已经开发了一种基于表面增强拉曼光谱 (SERS) 的适体传感器,为检测自来水和瓶装饮料等各种介质中的痕量 DEHP 提供了一种快速、灵敏且特异的方法 (Tu 等人,2019 年)。

6. 环境污染研究

对双(2-乙基己基)衍生物的环境影响的研究包括对其在各种生态系统中的存在和影响的研究。例如,邻苯二甲酸双(2-乙基己基)酯对果蝇体重的影响证明了该物质作为跨代致肥胖剂的潜力,影响后代的生育力和生长 (Chen 等人,2019 年)。

作用机制

Mode of Action

It is suggested that it may induce changes through non-genotoxic mechanisms related to multiple molecular signals .

Biochemical Pathways

The compound is thought to affect several biochemical pathways. Rodent data suggests that it induces changes through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress . It is also suggested that it affects cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is suggested that it may induce changes in cellular metabolite pools, resulting in elevated levels of succinate, 2-hydroxyglutarate, pyruvate, glyoxylate, and intermediates of glycolytic shunts .

属性

IUPAC Name |

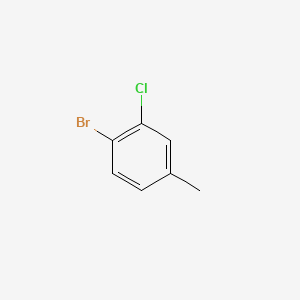

bis(2-ethylhexyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-6-10-12-18(8-3)15-24-20(22)14-17(5)21(23)25-16-19(9-4)13-11-7-2/h18-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRQCGWXXLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293917 | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethylhexyl) methylenesuccinate | |

CAS RN |

2287-83-4 | |

| Record name | 2287-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the solvent environment influence the polymerization of Bis(2-ethylhexyl) itaconate?

A: Research suggests that polar solvents can significantly impact the polymerization rate and molecular weight of resulting poly(Bis(2-ethylhexyl) itaconate) []. Studies utilizing electron spin resonance (ESR) revealed that the propagation rate constant (kp) of Bis(2-ethylhexyl) itaconate polymerization is lower in more polar solvents []. This effect is attributed to the increased affinity of polar solvents for the propagating polymer chain, potentially leading to decreased reactivity.

Q2: What unique polymerization behavior does Bis(2-ethylhexyl) itaconate exhibit during copolymerization?

A: Bis(2-ethylhexyl) itaconate demonstrates a "penultimate effect" during copolymerization with N-cyclohexylmaleimide []. This means that the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the penultimate (second-to-last) unit in the growing polymer chain []. This effect was observed through both kinetic studies and ESR analysis of the copolymerization process.

Q3: Can Bis(2-ethylhexyl) itaconate be utilized to create bio-based thermoplastic elastomers, and if so, how?

A: Yes, Bis(2-ethylhexyl) itaconate holds promise for developing bio-based thermoplastic elastomers []. Researchers successfully synthesized well-defined poly(Bis(2-ethylhexyl) itaconate) using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization []. Furthermore, by employing sequential block copolymerization with itaconic acid imides, they created triblock copolymers featuring soft poly(Bis(2-ethylhexyl) itaconate) segments and hard poly(itaconimide) segments []. This block architecture is characteristic of thermoplastic elastomers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)